molecular formula C6H5F3N2O3S B2556313 2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate CAS No. 2460757-37-1

2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate

Cat. No. B2556313
CAS RN: 2460757-37-1
M. Wt: 242.17
InChI Key: NZDSRBVNVCUCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate, also known as TZC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TZC is a thiazolidinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Dihydrogen Activation and Frustrated Lewis Pair Chemistry

Research has explored the activation of dihydrogen (H2) by frustrated Lewis pairs (FLPs) comprising various N-heterocyclic carbenes and tris(pentafluorophenyl)borane. These studies have highlighted the potential of sterically hindered carbenes, including those related to the 2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate structure, in facilitating heterolytic dihydrogen activation and opening new avenues in organometallic chemistry and catalysis (Kronig et al., 2011).

Oxidative Transformation of Organic Contaminants

The study of nanoparticulate zero-valent iron (nZVI) in the presence of oxygen-containing water has demonstrated its ability to oxidize organic compounds, such as benzoic acid to p-hydroxybenzoic acid. This research underlines the potential utility of nZVI, possibly in conjunction with this compound, for environmental remediation applications, particularly in the oxidative transformation of hazardous organic contaminants (Joo et al., 2005).

Anti-inflammatory, Analgesic, and Antiviral Applications

A series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research suggests that compounds structurally related to this compound could have significant therapeutic applications, especially in treating inflammation and pain without causing significant tissue damage (Küçükgüzel et al., 2013).

Plant Growth Regulatory Activity

Compounds featuring urea and carbamate derivatives, similar to the this compound structure, have demonstrated plant growth regulatory activity. These compounds have been found to influence the germination, growth, and development of wheat seeds, suggesting their potential as cytokinin-like analogs for agricultural applications (Oshchepkov et al., 2023).

Mechanism of Action

properties

IUPAC Name

2,2,2-trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3S/c7-6(8,9)2-14-5(13)11-4-10-3(12)1-15-4/h1-2H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDSRBVNVCUCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC(=O)OCC(F)(F)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N/C(=O)OCC(F)(F)F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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